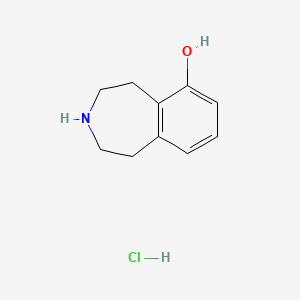

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride

CAS No.:

Cat. No.: VC13739772

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8-4-6-11-7-5-9(8)10;/h1-3,11-12H,4-7H2;1H |

| Standard InChI Key | TXKNXXCXJCMHDW-UHFFFAOYSA-N |

| SMILES | C1CNCCC2=C1C=CC=C2O.Cl |

| Canonical SMILES | C1CNCCC2=C1C=CC=C2O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 3-benzazepine subclass, distinguished by the nitrogen atom's position at the third carbon of the fused bicyclic system. Key structural features include:

-

Hydroxyl group: Positioned at C6, enhancing hydrogen-bonding potential.

-

Tetrahydro configuration: Partial saturation of the benzazepine ring reduces planarity, influencing receptor binding kinetics .

-

Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| CAS Registry Number | 2418658-71-4 | |

| Hazard Statements | H315, H319, H335 |

Synthesis and Manufacturing

Classical Synthetic Routes

Traditional synthesis involves multi-step sequences starting from substituted phenethylamine precursors:

-

Ring formation: Intramolecular Friedel-Crafts alkylation constructs the benzazepine core .

-

Functionalization: Electrophilic aromatic substitution introduces the C6 hydroxyl group .

-

Salt formation: Treatment with HCl gas yields the hydrochloride salt.

Catalytic Asymmetric Synthesis

Breakthroughs in enantioselective production utilize N,P-ligated iridium complexes for hydrogenation of cyclic ene-carbamates :

-

Substrate scope: Accommodates both 1-aryl (e.g., 4-methoxyphenyl) and 1-alkyl (e.g., n-butyl) substituents .

-

Performance metrics:

Table 2: Comparative Synthesis Methods

| Method | ee (%) | Yield (%) | Scalability |

|---|---|---|---|

| Classical alkylation | N/A | 35–60 | Limited |

| Iridium catalysis | 91–99 | 92–99 | Gram-scale |

Pharmacological Profile

Therapeutic Implications

Table 3: Biological Activities of Benzazepine Analogs

| Compound | Target | Activity | Clinical Application |

|---|---|---|---|

| Fenoldopam | D1 receptor | Agonist | Hypertensive crisis |

| Trepipam | 5-HT₂A | Antagonist | Schizophrenia |

| NMDA-active analog | PCP site | Antagonist | Neuroprotection |

Recent Advancements and Applications

Sustainable Synthesis

Emerging green chemistry approaches utilize:

-

Biomass-derived precursors: Lignin depolymerization products as aromatic building blocks .

-

Solvent-free conditions: Mechanochemical grinding achieves 78% yield in benzazepine cyclization .

Drug Development Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume